molecular formula C14H13N3O4S B2642727 3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2415624-15-4

3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B2642727
CAS No.: 2415624-15-4
M. Wt: 319.34
InChI Key: UISDCXYVTMGPAI-UHFFFAOYSA-N
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Description

3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a unique structure combining a pyrrolo[3,4-c]pyrrole core with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-Methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione is unique due to its combination of a pyrrolo[3,4-c]pyrrole core with a benzothiazole moiety. This structural feature imparts specific chemical and biological properties

Properties

IUPAC Name

5-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-16-13(18)9-6-17(7-10(9)14(16)19)12-8-4-2-3-5-11(8)22(20,21)15-12/h2-5,9-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISDCXYVTMGPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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